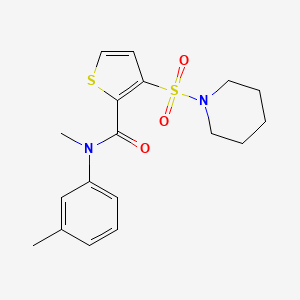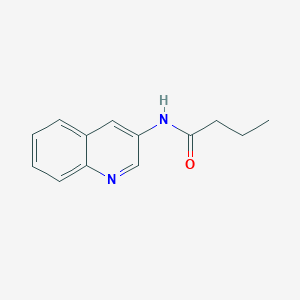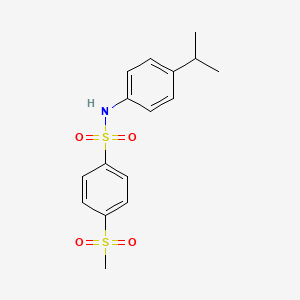
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which is involved in the activation of B cells and the production of antibodies.
Wirkmechanismus
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide binds to BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. BTK is also involved in the activation of immune cells, and its inhibition by N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide may lead to the enhancement of anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has been shown to have other biochemical and physiological effects. For example, N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of several autoimmune diseases. N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has also been shown to inhibit the activation of mast cells, which are involved in allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. However, N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has some limitations for lab experiments. It is not a specific inhibitor of BTK and can also inhibit other kinases, which may lead to off-target effects. In addition, N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has poor solubility in aqueous solutions, which may limit its use in some experiments.
Zukünftige Richtungen
For the study of N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide include the evaluation of its efficacy in combination with other anti-cancer agents and the investigation of its role in other diseases.
Synthesemethoden
The synthesis of N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide involves several steps, including the reaction of 3-methylphenyl isocyanate with N-methylpiperidine, followed by the reaction of the resulting intermediate with 2-(methylsulfonyl)thiophene-3-carboxylic acid. The final product is obtained after several purification steps. The synthesis of N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has been described in detail in several research papers, and the yield and purity of the product are reported to be high.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these models, N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death). N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide. The promising preclinical results have led to the initiation of several clinical trials to evaluate the safety and efficacy of N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide in patients with various types of cancer.
Eigenschaften
IUPAC Name |
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-7-6-8-15(13-14)19(2)18(21)17-16(9-12-24-17)25(22,23)20-10-4-3-5-11-20/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYFXDCDPJCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=C(C=CS2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)

![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)